molecular formula C13H20Cl3N5 B1522947 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride CAS No. 1258639-47-2

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride

Cat. No. B1522947
CAS RN: 1258639-47-2
M. Wt: 352.7 g/mol
InChI Key: OXLFIGXUSOHYBZ-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride” is a chemical compound with the molecular formula C13H17N5 . It has a molecular weight of 243.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17). The InChI key is XNNKGPVDSHYBLT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Therapeutics

Quinazoline derivatives, including 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride , have shown promise in anticancer therapy. They are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, certain quinazoline compounds have demonstrated effectiveness against bladder cancer cells by targeting specific molecular pathways .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives are being investigated for their antibacterial properties, with research indicating that they can serve as novel drug molecules to combat resistant bacteria strains .

Antifungal Applications

Similar to their antibacterial properties, quinazoline derivatives are also being studied for their antifungal activities. These compounds could lead to the development of new antifungal medications that address drug resistance issues .

Antiviral Agents

The broad spectrum of pharmacological activities of quinazolines includes antiviral properties. They are being researched for their potential use in treating viral infections, including HIV, by interfering with viral replication processes .

Anti-inflammatory and Analgesic

Quinazoline derivatives are known for their anti-inflammatory and analgesic effects. They are being explored for the treatment of conditions that cause inflammation and pain, providing an alternative to traditional anti-inflammatory drugs .

Anticonvulsant Properties

These compounds have been recognized for their anticonvulsant activities, which could be beneficial in the treatment of epilepsy and other seizure disorders. The development of quinazoline-based anticonvulsants is an area of active research .

Anti-Parkinsonism Activity

Quinazoline derivatives are being studied for their potential role in treating Parkinson’s disease. Their ability to modulate neurotransmitter systems may offer a new approach to managing the symptoms of this neurodegenerative disorder .

Sedative Hypnotics

Due to their sedative properties, quinazoline derivatives are being considered for the development of new sedative hypnotics. These compounds could provide a basis for safer and more effective sleep aids .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)quinazolin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.3ClH/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18;;;/h1-4,15H,5-9H2,(H2,14,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLFIGXUSOHYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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